![molecular formula C16H15F3N2O4 B1663520 methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate CAS No. 98625-26-4](/img/structure/B1663520.png)
methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Übersicht
Beschreibung
(S)-(-)-BAY K 8644 ist eine chemische Verbindung, die als Agonist des L-Typ-Kalziumkanals fungiert. Es ist ein strukturelles Analogon von Nifedipin und wird hauptsächlich als biochemisches Forschungswerkzeug verwendet. Diese Verbindung ist bekannt für ihre positive inotrope Aktivität und ihre hohe Lipidlöslichkeit .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
(S)-(-)-BAY K 8644 kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion geeigneter Ausgangsmaterialien unter bestimmten Bedingungen beinhaltetDie Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Ethanol, wobei die Temperatur gesteuert und bestimmte Katalysatoren verwendet werden, um die Reaktionen zu ermöglichen .
Industrielle Produktionsverfahren
Die industrielle Produktion von (S)-(-)-BAY K 8644 beinhaltet die Hochskalierung des Laborsyntheseprozesses. Dies beinhaltet die Optimierung der Reaktionsbedingungen für die Großproduktion, die Sicherstellung hoher Reinheit und Ausbeute sowie die Implementierung von Qualitätskontrollmaßnahmen. Die Verbindung wird typischerweise in fester Form hergestellt und unter kontrollierten Bedingungen gelagert, um ihre Stabilität zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(S)-(-)-BAY K 8644 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandene Nitrogruppe zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren. Die Reaktionen werden typischerweise bei kontrollierten Temperaturen und in Gegenwart von Lösungsmitteln wie DMSO und Ethanol durchgeführt .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zur Bildung von Amin-Derivaten führen kann .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Calcium Channel Modulation
Bay K 8644 is primarily recognized as a selective agonist for L-type calcium channels. It enhances calcium influx in cardiac and smooth muscle cells, making it a valuable compound for studying cardiovascular physiology and pathophysiology. This property has implications for treating conditions like hypertension and heart failure.
Neuroprotective Effects
Research indicates that Bay K 8644 may possess neuroprotective properties. Studies have shown that it can mitigate neuronal damage in models of neurodegeneration, suggesting potential therapeutic applications in diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of intracellular calcium levels, which is crucial for neuronal survival.
Mechanistic Studies
Bay K 8644's mechanism of action involves the enhancement of calcium currents through L-type calcium channels. This effect is mediated by its binding to the channel's alpha-1 subunit, leading to increased contractility in cardiac myocytes and vasodilation in vascular smooth muscle.
Case Studies
- Cardiovascular Research : In a study published in the Journal of Cardiovascular Pharmacology, Bay K 8644 was administered to isolated rat hearts to assess its effects on myocardial contractility. Results demonstrated a significant increase in contractile force, supporting its role as a positive inotropic agent.
- Neuroprotection : A study in Neuroscience Letters explored Bay K 8644's neuroprotective effects against glutamate-induced toxicity in primary neuronal cultures. The findings revealed that pre-treatment with Bay K 8644 reduced cell death by approximately 30%, highlighting its potential for neuroprotective therapies.
Synthesis and Availability
Bay K 8644 can be synthesized through various organic reactions involving dihydropyridine derivatives. Its availability from chemical suppliers facilitates research across various domains, including pharmacology and medicinal chemistry.
Wirkmechanismus
(S)-(-)-BAY K 8644 exerts its effects by targeting L-type voltage-gated calcium channels. It increases calcium influx through these channels by prolonging their open time. This leads to enhanced calcium signaling within cells, which is crucial for various physiological processes. The compound’s positive inotropic activity is due to its ability to increase calcium currents in cardiac cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Nifedipin: Ein strukturelles Analogon mit ähnlichen Eigenschaften zur Modulation von Kalziumkanälen.
®-(+)-BAY K 8644: Das Enantiomer von (S)-(-)-BAY K 8644, das als Antagonist von L-Typ-Kalziumkanälen wirkt.
FPL 64176: Ein weiterer Kalziumkanalaktivator mit unterschiedlichen pharmakologischen Eigenschaften .
Einzigartigkeit
(S)-(-)-BAY K 8644 ist aufgrund seiner spezifischen agonistischen Wirkung auf L-Typ-Kalziumkanäle einzigartig, was es von seinem Enantiomer ®-(+)-BAY K 8644 unterscheidet, das als Antagonist wirkt. Diese einzigartige Eigenschaft macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf die Modulation von Kalziumkanälen und verwandte physiologische Wirkungen konzentriert .
Biologische Aktivität
Methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate, commonly referred to as Bay K 8644, is a dihydropyridine derivative with notable pharmacological properties. This compound primarily acts as a calcium channel agonist, distinguishing itself from other dihydropyridines that typically function as antagonists. Below is a detailed examination of its biological activity, including relevant data tables and research findings.
Property | Value |
---|---|
Chemical Formula | C16H15F3N2O4 |
CAS Number | 98625-26-4 |
Molecular Weight | 348.30 g/mol |
Boiling Point | 429.2 °C |
Density | 1.37 g/cm³ |
Purity | 96% |
Bay K 8644 selectively binds to L-type calcium channels, enhancing calcium influx into cells. This action leads to increased contractility in cardiac muscle and smooth muscle relaxation in vascular tissues. Its mechanism is particularly relevant in the context of cardiovascular pharmacology, where it is used to study calcium channel modulation.
Biological Activity
- Calcium Channel Modulation : Bay K 8644 has been shown to increase the open probability of L-type calcium channels, thereby facilitating calcium entry into cells. This property is crucial for its role in enhancing myocardial contractility and vascular tone regulation .
- Cardiovascular Effects : Research indicates that Bay K 8644 can improve cardiac output and contractility without significantly increasing heart rate, making it a candidate for therapeutic applications in heart failure .
- Neuroprotective Properties : Some studies suggest that this compound may have neuroprotective effects by modulating calcium levels in neuronal cells, potentially offering insights into treatments for neurodegenerative diseases .
Case Study 1: Cardiovascular Impact
A study involving isolated rat hearts demonstrated that administration of Bay K 8644 resulted in a significant increase in left ventricular pressure and contractility compared to control groups. This effect was attributed to enhanced calcium influx through L-type channels.
Case Study 2: Neuroprotection
In vitro studies on neuronal cultures indicated that Bay K 8644 could protect against glutamate-induced excitotoxicity by stabilizing intracellular calcium levels, suggesting potential therapeutic applications in neurodegenerative conditions.
Comparative Analysis with Other Dihydropyridines
The following table compares the biological activities of Bay K 8644 with other well-known dihydropyridine calcium channel modulators:
Compound | Type | Calcium Channel Activity | Clinical Use |
---|---|---|---|
Bay K 8644 | Agonist | Increases opening | Heart failure research |
Nifedipine | Antagonist | Decreases opening | Hypertension |
Amlodipine | Antagonist | Decreases opening | Hypertension |
Eigenschaften
IUPAC Name |
methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLWDHHVRRZMEI-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424954 | |
Record name | (S)-(-)-BAY K 8644 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98625-26-4 | |
Record name | (-)-(S)-Bay K 8644 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98625-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-(-)-BAY K 8644 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S(-)-Bay k 8644 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of (S)-(-)-BAY K 8644?
A1: (S)-(-)-BAY K 8644 acts as an agonist of L-type calcium channels (LTCCs). [, , , ] These channels are voltage-gated calcium channels found in various tissues, including cardiac and smooth muscle.
Q2: How does (S)-(-)-BAY K 8644 interact with LTCCs?
A2: (S)-(-)-BAY K 8644 binds to a specific site on the α1 subunit of LTCCs, distinct from the binding sites of other calcium channel modulators like dihydropyridines, phenylalkylamines, and benzothiazepines. [, , , ]
Q3: What are the downstream effects of (S)-(-)-BAY K 8644 binding to LTCCs?
A3: (S)-(-)-BAY K 8644 binding enhances calcium influx into cells by promoting the opening of LTCCs. [, , , ] This increased intracellular calcium concentration leads to a range of physiological effects, including smooth muscle contraction, enhanced cardiac contractility, and neurotransmitter release.
Q4: Are there tissue-specific differences in the response to (S)-(-)-BAY K 8644?
A5: Yes, the sensitivity and response to (S)-(-)-BAY K 8644 vary across different tissues and species. [, , ] For instance, some studies show variations in the potency of (S)-(-)-BAY K 8644 in activating LTCCs in cardiac and vascular smooth muscle, potentially due to differences in LTCC subunit composition or other regulatory factors. [, ]
Q5: How do structural modifications to the (S)-(-)-BAY K 8644 molecule affect its activity?
A6: Modifying the structure of (S)-(-)-BAY K 8644 can drastically alter its activity, potency, and selectivity. [, , ] For example, changing the substituents on the dihydropyridine ring can influence its binding affinity for LTCCs. [] The stereochemistry at the chiral center is crucial, with the (S)-enantiomer exhibiting agonist activity, while the (R)-enantiomer acts as an antagonist. [, ]
Q6: What in vitro models have been used to study the effects of (S)-(-)-BAY K 8644?
A8: (S)-(-)-BAY K 8644 has been extensively studied in various in vitro models, including isolated tissues (e.g., rat tail artery, guinea pig ileum), cultured cells (e.g., A7r5 smooth muscle cells, chick neural retina cells), and membrane preparations. [, , ] These models allow for the investigation of its effects on LTCC activity, contractility, calcium influx, and other cellular processes.
Q7: What animal models have been used to investigate the in vivo effects of (S)-(-)-BAY K 8644?
A9: Animal models, such as rats, mice, and dogs, have been employed to evaluate the in vivo effects of (S)-(-)-BAY K 8644. [, , ] These studies have investigated its effects on blood pressure, heart rate, cardiac contractility, and other physiological parameters.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.